Stannous octoate

Beschreibung

The exact mass of the compound Stannous octoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Stannous octoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannous octoate including the price, delivery time, and more detailed information at info@benchchem.com.

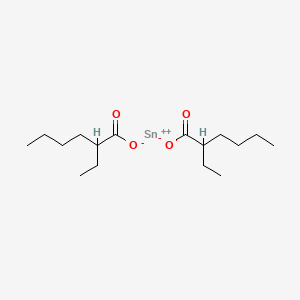

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-ethylhexanoate;tin(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Sn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBAEPSJVUENNK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027138 | |

| Record name | Hexanoic acid, 2-ethyl-, tin(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tin(II) 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Tin(II) 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

301-10-0 | |

| Record name | Stannous 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, tin(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STANNOUS 2-ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519A78R12Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

stannous octoate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and catalytic mechanisms of stannous octoate. The information is curated for professionals in research, scientific, and drug development fields, with a focus on data clarity and experimental insights.

Chemical and Physical Properties

Stannous octoate, also known as tin(II) 2-ethylhexanoate, is a versatile organotin compound with significant applications in polymer chemistry.[1][2] It is a clear, colorless to pale yellow liquid at room temperature.[3][4] The yellow discoloration is often attributed to the oxidation of Sn(II) to Sn(IV).[3][4]

Quantitative Data Summary

The key physical and chemical properties of stannous octoate are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₆H₃₀O₄Sn | [5][6] |

| Molecular Weight | 405.12 g/mol | [5][7] |

| CAS Number | 301-10-0 | [5][7] |

| Appearance | Clear, colorless to pale yellow, viscous liquid | [3][5][8] |

| Density | 1.251 g/mL at 25 °C | [5] |

| Melting Point | < -20 °C | [5] |

| Boiling Point | > 200 °C | [5] |

| Flash Point | > 110 °C | [5] |

| Refractive Index | n20/D 1.493 | [5] |

| Solubility | Soluble in organic solvents, insoluble in water. | [8][9] |

Molecular Structure

Stannous octoate consists of a central tin(II) ion coordinated by two 2-ethylhexanoate ligands. The structure of the molecule is depicted in the diagram below.

References

- 1. emirachem.com [emirachem.com]

- 2. STANNOUS OCTOATE - Ataman Kimya [atamanchemicals.com]

- 3. STANNOUS OCATATE - Ataman Kimya [atamanchemicals.com]

- 4. Tin(II) 2-ethylhexanoate - Wikipedia [en.wikipedia.org]

- 5. Cas 301-10-0,Stannous octoate | lookchem [lookchem.com]

- 6. 2-ethylhexanoic acid tin(II) salt | C16H30O4Sn | CID 9318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. haihangchem.com [haihangchem.com]

- 8. ohans.com [ohans.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis and Preparation of Stannous Octoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stannous octoate, also known as tin(II) 2-ethylhexanoate, is an organotin compound with significant industrial applications, primarily as a catalyst in the production of polymers such as polyurethanes and polylactic acid.[1] Its catalytic activity is crucial in controlling polymerization rates and influencing the final properties of the material. This technical guide provides a comprehensive overview of the primary methods for the synthesis and preparation of stannous octoate, detailing experimental protocols, quantitative data, and process workflows. While its main use is in polymer chemistry, its role as a catalyst in the formation of biodegradable polymers like polylactic acid (PLA) gives it relevance in the biomedical field for applications such as drug delivery systems and resorbable medical implants.

Synthesis Methodologies

Several methods for the synthesis of stannous octoate have been developed, each with distinct advantages and disadvantages. The most common approaches involve the reaction of a tin(II) source with 2-ethylhexanoic acid or its salt.

Double Decomposition Method: Reaction of Stannous Chloride with Sodium Octoate

This widely used method involves a two-step process. First, 2-ethylhexanoic acid is neutralized with a base, typically sodium hydroxide, to form sodium 2-ethylhexanoate (sodium octoate). Subsequently, an aqueous solution of stannous chloride is added to the sodium octoate solution, leading to the precipitation of stannous octoate.[2]

Experimental Protocol:

-

Neutralization: In a reaction vessel, 2-ethylhexanoic acid is reacted with a sodium hydroxide solution. The reaction is typically carried out at an elevated temperature of 80-90°C with stirring for 30-50 minutes.[3]

-

Addition of Antioxidant (Optional but Recommended): To prevent the oxidation of Sn(II) to Sn(IV), an antioxidant can be added and dissolved in the reaction mixture.[3]

-

Precipitation: Under a nitrogen atmosphere to prevent oxidation, a solution of stannous chloride is added to the sodium octoate solution. This results in a double decomposition reaction, precipitating stannous octoate. This step is often performed at a higher temperature, ranging from 130-160°C, for 4-8 hours.[3]

-

Purification: The crude stannous octoate is then purified. This typically involves washing with hot water, followed by filtration and separation of the layers.[3] Vacuum distillation can be employed for further purification to remove any remaining 2-ethylhexanoic acid and water.[4]

Quantitative Data for the Double Decomposition Method:

| Parameter | Value | Reference |

| Reactants | ||

| Sodium Hydroxide Solution | 400-500 parts by mass | [3] |

| 2-Ethylhexanoic Acid | 14-20 parts by mass | [3] |

| Stannous Chloride | 11-15 parts by mass | [3] |

| Reaction Conditions | ||

| Neutralization Temperature | 80-90 °C | [3] |

| Neutralization Time | 30-50 min | [3] |

| Precipitation Temperature | 130-160 °C | [3] |

| Precipitation Time | 4-8 hours | [3] |

| Purification | ||

| Washing | 2 times with hot water | [3] |

dot

Caption: Double decomposition synthesis workflow.

Direct Reaction Method: Reaction of Stannous Oxide with 2-Ethylhexanoic Acid

A more direct and simpler approach involves the reaction of stannous oxide with 2-ethylhexanoic acid.[5][6][7] This method avoids the use of sodium hydroxide and stannous chloride, potentially reducing waste streams.

Experimental Protocol:

-

Reaction: Stannous oxide and 2-ethylhexanoic acid are charged into a reaction kettle. The molar ratio of stannous oxide to 2-ethylhexanoic acid is typically between 1:2 and 1:5.[5]

-

Dehydration: The mixture is heated to 115-130°C under vacuum with stirring. The reaction proceeds with the removal of water, which is a byproduct. The reaction is continued until no more water is distilled off, followed by an additional 2-3 hours of reaction time.[5]

-

Purification: The reaction mixture is then cooled and filtered to obtain the final stannous octoate product.[5]

Quantitative Data for the Direct Reaction Method:

| Parameter | Value | Reference |

| Reactants | ||

| Stannous Oxide : 2-Ethylhexanoic Acid (molar ratio) | 1 : 2 to 1 : 5 | [5] |

| Reaction Conditions | ||

| Temperature | 115-130 °C | [5] |

| Pressure | Vacuum | [5] |

| Reaction Time | Until dehydration is complete, then 2-3 hours | [5] |

dot

Caption: Direct reaction synthesis workflow.

Pressurized Synthesis from Metallic Tin

A less common but patented method involves the direct reaction of metallic tin with isooctanoic acid under pressure.

Experimental Protocol:

-

Reaction Setup: Water, liquid isooctanoic acid, and tin flower (powdered tin) are added to a high-pressure autoclave.[8]

-

Reaction: The autoclave is sealed and heated. The reaction is carried out at a temperature of 155-200°C and a pressure of 1.0-1.5 MPa for 4-6 hours.[8]

-

Separation: After the reaction, the liquid and solid phases are separated. The liquid phase is allowed to settle, and the lower layer containing the stannous octoate product is collected.[8]

Quantitative Data for the Pressurized Synthesis Method:

| Parameter | Example 1 | Example 2 | Example 3 | Reference |

| Reactants | [8] | |||

| Water | 1.4 L | 1.4 L | 1.8 L | [8] |

| Isooctanoic Acid | 660 g | 440 g | 220 g | [8] |

| Tin Flower | 500 g | 300 g | 200 g | [8] |

| Reaction Conditions | [8] | |||

| Temperature | 180 ± 5 °C | 155 ± 5 °C | 200 ± 5 °C | [8] |

| Pressure | 1.0 MPa | 1.2 MPa | 1.5 MPa | [8] |

| Reaction Time | 6 hours | 5 hours | 4 hours | [8] |

dot

References

- 1. emirachem.com [emirachem.com]

- 2. Stannous octoate | 301-10-0 [chemicalbook.com]

- 3. CN108947808B - Preparation method of stannous octoate - Google Patents [patents.google.com]

- 4. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 5. CN102775293A - Preparation process of stannous octanoate - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Tin(II) 2-ethylhexanoate - Wikipedia [en.wikipedia.org]

- 8. Method for preparing stannous octoate by pressurizing - Eureka | Patsnap [eureka.patsnap.com]

The Catalytic Heart of Polymer Synthesis: An In-Depth Technical Guide to the Mechanism of St.annous Octoate

For Researchers, Scientists, and Drug Development Professionals

Stannous octoate, a versatile and widely utilized organotin compound, plays a pivotal role as a catalyst in the synthesis of a broad spectrum of polymers. Its efficacy in promoting polymerization reactions, particularly in the formation of biodegradable polyesters and polyurethanes, has cemented its importance in various industrial and biomedical applications. This technical guide delves into the core mechanisms of action of stannous octoate, providing a detailed understanding of its catalytic behavior, supported by quantitative data, experimental protocols, and visual representations of the underlying chemical pathways.

Ring-Opening Polymerization of Cyclic Esters

Stannous octoate is a highly efficient catalyst for the ring-opening polymerization (ROP) of cyclic esters such as lactide and ε-caprolactone, leading to the formation of biodegradable polymers like polylactic acid (PLA) and polycaprolactone (PCL). The predominant mechanism governing this process is the coordination-insertion mechanism .[1][2][3]

The initiation of the polymerization process is not directly undertaken by stannous octoate itself. Instead, it reacts with a co-initiator, typically an alcohol, to form the true initiating species, a stannous alkoxide.[4][5][6][7][8] This in-situ formation is a crucial first step in the catalytic cycle. The concentration of the alcohol co-initiator can influence the molecular weight of the resulting polymer.[9]

The propagation phase of the polymerization involves the coordination of the cyclic ester monomer to the tin center of the stannous alkoxide. This is followed by the nucleophilic attack of the alkoxide on the carbonyl carbon of the monomer, leading to the cleavage of the acyl-oxygen bond of the ester and the insertion of the monomer into the tin-alkoxide bond. This process regenerates the active stannous alkoxide at the chain end, ready to coordinate with and incorporate another monomer unit, thus propagating the polymer chain.[1][7]

At elevated temperatures and extended reaction times, stannous octoate can also catalyze intermolecular and intramolecular transesterification reactions.[10] These side reactions can affect the molecular weight distribution and microstructure of the final polymer.

Catalytic Cycle for Ring-Opening Polymerization

Quantitative Data for Ring-Opening Polymerization

| Parameter | Value | Monomer(s) | Conditions | Source |

| Catalyst Concentration | 0.05% to 0.5% by weight | ε-caprolactone | Bulk polymerization | [11] |

| Initiator:Catalyst Ratio | Varied (e.g., [M]/[Sn] = 10-200) | L-lactide | Bulk polymerization, 180 °C | [1] |

| Reaction Temperature | 130 °C - 180 °C | ε-caprolactone, L-lactide | Bulk polymerization | [1][4][12] |

| Activation Energy (Ea) | -75 kJ/mol | ε-caprolactone | In toluene | [10] |

Experimental Protocol: Bulk Polymerization of ε-Caprolactone

This protocol is a representative example of a bulk polymerization of ε-caprolactone catalyzed by stannous octoate.

Materials:

-

ε-caprolactone (monomer)

-

Stannous octoate (catalyst)

-

n-hexanol (initiator)

-

Nitrogen gas (for inert atmosphere)

-

Round-bottom flask with ground-glass joints

-

Magnetic stirrer

-

Silicone oil bath

Procedure:

-

In a controlled atmosphere glove box under a nitrogen atmosphere, accurately weigh ε-caprolactone and the desired molar percentage of the stannous octoate/n-hexanol (1:2) initiating system into a round-bottom flask.[12]

-

Seal the flask and place it in a pre-heated silicone oil bath set to the desired reaction temperature (e.g., 140, 160, or 180 °C) with magnetic stirring.[12]

-

Allow the polymerization to proceed for the specified duration (e.g., 1 hour).[12]

-

After the reaction, dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., cold methanol) to purify.

-

Dry the purified polymer under vacuum until a constant weight is achieved.

Polyurethane Formation

In polyurethane chemistry, stannous octoate acts as a potent Lewis acid catalyst, accelerating the gelling reaction, which is the formation of urethane linkages from the reaction between polyols and isocyanates.[13][14][15]

The mechanism involves the coordination of the tin(II) ion with the oxygen atom of the hydroxyl group of the polyol.[14][15][16] This coordination increases the nucleophilicity of the hydroxyl oxygen, making it more reactive towards the electrophilic carbon of the isocyanate group.[14][15] The activated hydroxyl group then attacks the isocyanate, leading to the formation of a urethane bond.[14] This catalytic action effectively lowers the activation energy of the urethane formation reaction, thereby increasing the reaction rate.[16]

Stannous octoate is often used in conjunction with amine catalysts, which primarily promote the blowing reaction (the reaction of isocyanate with water to produce carbon dioxide). This dual-catalyst system allows for precise control over the gelling and blowing reactions, which is critical for producing polyurethane foams with desired properties.[13]

Catalytic Pathway for Polyurethane Formation

Quantitative Data for Polyurethane Formation

| Parameter | Value | Application | Source |

| Typical Catalyst Concentration | 0.05% to 0.5% by weight | Polyurethane formulations | [11] |

| Tin Content in Catalyst | 28.0 - 29.5 wt% | Flexible PU foam | [14] |

Experimental Workflow: Polyurethane Foam Synthesis

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. "Kinetics and Mechanism of the Stannous Octoate-Catalyzed Bulk Polymeri" by Robson F. Storey and John W. Sherman [aquila.usm.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics of Sn(Oct)2-catalyzed ring opening polymerization of ε-caprolactone | Semantic Scholar [semanticscholar.org]

- 11. nbinno.com [nbinno.com]

- 12. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. emirachem.com [emirachem.com]

- 14. ohans.com [ohans.com]

- 15. newtopchem.com [newtopchem.com]

- 16. nbinno.com [nbinno.com]

Stannous Octoate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stannous octoate, also known as tin(II) 2-ethylhexanoate, is a pivotal organotin compound with wide-ranging applications, most notably as a catalyst in the synthesis of polymers such as polyurethanes and polylactic acid.[1] Its efficacy in these roles is intrinsically linked to its solubility characteristics in various organic media. This technical guide provides a comprehensive overview of the solubility of stannous octoate in different organic solvents, addresses the inconsistencies regarding its aqueous solubility, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in laboratory practices.

Core Concepts: Factors Influencing Solubility

The dissolution of stannous octoate in an organic solvent is governed by several key factors inherent to both the solute and the solvent. A fundamental principle is that of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. Stannous octoate, with its long alkyl chains, is generally nonpolar, favoring dissolution in nonpolar organic solvents.

However, the presence of the tin-oxygen bonds introduces a degree of polarity, allowing for some interaction with more polar solvents. The ultimate solubility is a balance of these intermolecular forces, including van der Waals forces and dipole-dipole interactions. Temperature also plays a crucial role, with solubility generally increasing with a rise in temperature, as the increased kinetic energy helps to overcome the intermolecular forces within the solute and solvent.

Caption: Factors influencing the solubility of stannous octoate.

Solubility in Organic Solvents: A Qualitative Overview

Table 1: Qualitative Solubility of Stannous Octoate in Various Solvents

| Solvent Class | Specific Solvent | Qualitative Solubility | Reference(s) |

| Aprotic Polar Solvents | N,N-Dimethylformamide (DMF) | Very Soluble | |

| Protic Polar Solvents | Methanol | Soluble | |

| Ethanol | Soluble in most organic solvents | [5] | |

| Nonpolar Solvents | Petroleum Ether | Soluble | [6][7] |

| Toluene | Soluble | [8][9] | |

| Xylene | Soluble | [8] | |

| Esters | General Esters | Soluble | [8] |

| Chlorinated Solvents | Chloroform | Very Slightly Soluble | |

| Carboxylic Acids | Glacial Acetic Acid | Sparingly Soluble | |

| Polyols | Polyether Polyols | Excellent Solubility | [10][11] |

It is important to note that the term "soluble" in these contexts generally implies that stannous octoate can be dissolved to a degree that is practical for its intended application, such as in polyurethane formulations where it is used as a catalyst.

The Anomaly of Aqueous Solubility: Hydrolysis

There are conflicting reports regarding the solubility of stannous octoate in water, with some sources describing it as soluble or miscible, and others as insoluble or practically insoluble.[6][7][12][13] This discrepancy can be explained by the chemical reactivity of stannous octoate with water.

Stannous octoate is susceptible to hydrolysis.[4][10] When it comes into contact with water, it degrades to form tin(IV) oxide (SnO₂) and 2-ethylhexanoic acid.[14][15] Therefore, what may appear as dissolution is, in fact, a chemical reaction. This is a critical consideration for any application where moisture may be present, as the hydrolysis will consume the stannous octoate and alter the properties of the system. The formation of insoluble tin(IV) species is the reason it is also often cited as being insoluble in water.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of stannous octoate in an organic solvent, based on established methods such as those from the OECD and ASTM.[16][17][18][19][20][21][22][23][24]

Objective: To determine the saturation solubility of stannous octoate in a given organic solvent at a specified temperature.

Materials:

-

Stannous octoate (of known purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., ICP-MS for tin analysis, GC-MS or HPLC for stannous octoate analysis)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of stannous octoate to a known volume of the organic solvent in a sealed container. The excess is crucial to ensure that saturation is reached.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and the viscosity of the solution.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed at the constant temperature to allow the undissolved stannous octoate to settle.

-

To ensure complete removal of any suspended solid particles, centrifuge an aliquot of the supernatant at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a syringe.

-

Filter the aliquot through a syringe filter directly into a volumetric flask. This step is critical to remove any remaining microparticles.

-

Dilute the filtered sample to a known volume with the same organic solvent.

-

Analyze the concentration of stannous octoate (or tin) in the diluted sample using a pre-calibrated analytical method.

-

-

Calculation of Solubility:

-

Calculate the concentration of stannous octoate in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

-

Caption: A generalized workflow for the experimental determination of stannous octoate solubility.

Conclusion

Stannous octoate exhibits broad solubility in a range of organic solvents, a characteristic that is fundamental to its utility as a catalyst in polymerization reactions. While quantitative solubility data is not widely published, qualitative assessments indicate excellent solubility in nonpolar and some polar aprotic solvents, as well as in polyether polyols which are key components of polyurethane systems. The observed "solubility" in water is more accurately described as a hydrolysis reaction, a critical factor to consider in the handling and application of this compound. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of stannous octoate in specific solvents of interest, enabling the optimization of reaction conditions and the development of novel formulations.

References

- 1. nbinno.com [nbinno.com]

- 2. americanelements.com [americanelements.com]

- 3. BNT Chemicals | Tin(II) 2-ethylhexanoate [bnt-chemicals.com]

- 4. STANNOUS OCTOATE - Ataman Kimya [atamanchemicals.com]

- 5. What Is Stannous Octoate - chemical book - News - Green View Technology and Development Co., Ltd [gvchem.com]

- 6. Stannous octoate | 301-10-0 [amp.chemicalbook.com]

- 7. Stannous octoate | 301-10-0 [chemicalbook.com]

- 8. emirachem.com [emirachem.com]

- 9. bdmaee.net [bdmaee.net]

- 10.  Stannous octoate T-9 – Manufature of PU foam Material and Products [leticiachem.com]

- 11. Stannous Octoate T-9-Tin Catalyst (T-9)_QICHEN [qichenchemical.com]

- 12. TIN (II)2-ETHYL HEXANOATE - Ataman Kimya [atamanchemicals.com]

- 13. Cas 301-10-0,Stannous octoate | lookchem [lookchem.com]

- 14. STANNOUS OCATATE - Ataman Kimya [atamanchemicals.com]

- 15. Tin(II) 2-ethylhexanoate - Wikipedia [en.wikipedia.org]

- 16. store.astm.org [store.astm.org]

- 17. acri.gov.tw [acri.gov.tw]

- 18. filab.fr [filab.fr]

- 19. pure.au.dk [pure.au.dk]

- 20. laboratuar.com [laboratuar.com]

- 21. food.ec.europa.eu [food.ec.europa.eu]

- 22. infinitalab.com [infinitalab.com]

- 23. researchgate.net [researchgate.net]

- 24. chem.ucalgary.ca [chem.ucalgary.ca]

In-Depth Technical Guide: Thermal Degradation Profile of Stannous Octoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stannous octoate, or tin(II) 2-ethylhexanoate, is a widely utilized catalyst in the synthesis of biodegradable polymers such as polylactic acid (PLA) and in the production of polyurethane foams.[1][2] Its thermal stability is a critical parameter that influences its application in polymerization processes, which are often conducted at elevated temperatures. This technical guide provides a comprehensive overview of the thermal degradation profile of stannous octoate, detailing its decomposition behavior, degradation products, and the analytical methodologies used for its characterization. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Thermal Degradation Profile

The thermal decomposition of stannous octoate occurs in a multi-step process when analyzed by thermogravimetric analysis (TGA). The degradation profile is characterized by distinct temperature ranges corresponding to the volatilization of impurities, the primary decomposition of the stannous octoate molecule, and the final formation of a stable inorganic residue.

Thermogravimetric Analysis (TGA) and Differential Thermogravimetric Analysis (DTGA)

TGA measures the change in mass of a sample as a function of temperature. A study involving the electrospinning of SnO2 nanofibers utilized TGA to characterize the stannous octoate precursor. The TGA and DTGA curves reveal the temperatures at which significant mass loss occurs.

Based on available data, the thermal decomposition of commercial-grade stannous octoate exhibits a three-stage weight loss profile:

-

Stage 1: Attributed to the evaporation of residual water and 2-ethylhexanoic acid impurities.

-

Stage 2: The primary decomposition of the stannous octoate molecule.

-

Stage 3: Further decomposition leading to the final stable residue.

The final residue after partial volatilization and conversion is tin(IV) oxide (SnO2), accounting for 18.40% of the initial mass.[3]

Table 1: Summary of TGA/DTGA Data for Stannous Octoate

| Degradation Stage | Onset Temperature (°C) | Peak Temperature (°C) (from DTGA) | Mass Loss (%) | Associated Process |

| 1 | ~150 | ~200 | Not specified | Volatilization of impurities (water, 2-ethylhexanoic acid) |

| 2 & 3 | ~250 | ~350 and ~450 | 81.60 | Decomposition of stannous octoate and formation of SnO2 |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. A DSC thermogram of stannous octoate reveals a significant exothermic peak, indicating a decomposition process that releases energy.

A study comparing bismuth and tin catalysts in polyurethane foam production presents a DSC curve for stannous octoate.[4] Analysis of this thermogram shows a prominent exothermic event.

Table 2: Summary of DSC Data for Stannous Octoate

| Thermal Event | Peak Temperature (°C) |

| Exothermic Decomposition | ~180 |

Note: The peak temperature is an estimation from the provided DSC curve in the cited literature.

Degradation Products

The thermal decomposition of stannous octoate results in the formation of both gaseous and solid products. The final solid residue is tin(IV) oxide (SnO2).[3] The gaseous byproducts primarily consist of carbon monoxide (CO) and carbon dioxide (CO2).[1]

A more detailed analysis of the organic fragments released during decomposition can be achieved through Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). While specific Py-GC-MS data for stannous octoate is not extensively available, studies on other metal 2-ethylhexanoates suggest that the organic ligand can fragment to produce a variety of smaller hydrocarbons.

Proposed Thermal Degradation Pathway

While a definitive, experimentally verified degradation pathway for stannous octoate is not available in the provided search results, a plausible mechanism can be proposed based on the known degradation products and the general behavior of metal carboxylates upon heating.

The decomposition likely proceeds through the following key stages:

-

Initial Ligand Dissociation: At elevated temperatures, the coordinate bonds between the tin(II) ion and the 2-ethylhexanoate ligands weaken and break.

-

Decarboxylation: The carboxylate group of the dissociated ligand can undergo decarboxylation, releasing carbon dioxide.

-

Organic Fragment Formation: The remaining organic part of the ligand (the ethylhexyl group) can undergo further fragmentation and rearrangement reactions, leading to the formation of various volatile hydrocarbons.

-

Oxidation of Tin(II): The tin(II) intermediate is oxidized to tin(IV) oxide (SnO2), which is the stable final residue. This oxidation can be facilitated by the presence of oxygen or through disproportionation reactions.

Caption: Proposed thermal degradation pathway of stannous octoate.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of stannous octoate by measuring mass loss as a function of temperature.

Methodology:

-

Instrument: A thermogravimetric analyzer (e.g., TA Instruments Q500 or similar).

-

Sample Preparation: A small amount of the stannous octoate sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan. Due to the air and moisture sensitivity of stannous octoate, sample preparation should be conducted in an inert atmosphere (e.g., a glovebox) if possible.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 50-100 mL/min to provide an inert atmosphere.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature of approximately 600-800 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The first derivative of the mass loss curve (DTG) is also plotted to determine the temperatures of the maximum rate of decomposition.

-

Caption: Experimental workflow for TGA analysis of stannous octoate.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of stannous octoate.

Methodology:

-

Instrument: A differential scanning calorimeter (e.g., TA Instruments Q2000 or similar).

-

Sample Preparation: A small amount of the stannous octoate sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. Given its sensitivity, sealing the pan in an inert atmosphere is recommended.

-

Experimental Conditions:

-

Reference: An empty, hermetically sealed aluminum pan.

-

Purge Gas: Nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program: The sample and reference are heated from ambient temperature to approximately 300-400 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of stannous octoate.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., Frontier Lab Multi-Shot Pyrolyzer with an Agilent GC-MS system).

-

Sample Preparation: A very small amount of the stannous octoate sample (microgram to low milligram range) is placed in a pyrolysis sample cup.

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 400-600 °C) in an inert atmosphere (helium). The resulting decomposition products (pyrolyzates) are swept into the GC injection port.

-

Gas Chromatography (GC): The pyrolyzates are separated on a capillary column (e.g., a non-polar or medium-polarity column) using a temperature gradient program.

-

Mass Spectrometry (MS): The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer. The resulting mass spectra are used to identify the individual decomposition products by comparison with spectral libraries (e.g., NIST).

-

Conclusion

The thermal degradation of stannous octoate is a complex process involving multiple stages of mass loss and a significant exothermic decomposition. The primary decomposition products are tin(IV) oxide, carbon dioxide, and carbon monoxide, along with a mixture of smaller organic fragments. Understanding this degradation profile is essential for controlling polymerization reactions where stannous octoate is used as a catalyst, as the decomposition can affect the catalytic activity and introduce impurities into the final polymer product. The analytical techniques of TGA, DSC, and Py-GC-MS provide a comprehensive toolkit for characterizing the thermal stability and decomposition pathways of stannous octoate, enabling researchers and drug development professionals to optimize its use in their applications.

References

stannous octoate CAS number and molecular formula

An In-Depth Technical Guide to Stannous Octoate

Introduction

Stannous octoate, also known as tin(II) 2-ethylhexanoate or tin octoate, is an organotin compound with significant industrial and research applications.[1] It is a highly efficient catalyst, primarily utilized in the production of polyurethanes and the ring-opening polymerization (ROP) of cyclic esters to synthesize biodegradable polymers.[1][2] Its versatility, high catalytic activity, and relatively manageable toxicity profile make it a critical component in the manufacturing of materials ranging from flexible foams to advanced biomedical devices and drug delivery systems.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, mechanisms of action, and key applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

Stannous octoate is the 2-ethylhexanoate salt of tin in the +2 oxidation state.[1] It is a clear, colorless to light-yellow liquid at room temperature, a coloration that can arise from impurities or the oxidation of Sn(II) to Sn(IV).[1][3] It is soluble in organic solvents but degrades in water.[3][4]

| Property | Value | References |

| CAS Number | 301-10-0 | [1][5][6][7][8] |

| Molecular Formula | C₁₆H₃₀O₄Sn | [1][3][6][7][8] |

| Molecular Weight | 405.12 g/mol | [1][6][8] |

| Synonyms | Tin(II) 2-ethylhexanoate, Tin octoate, Stannous 2-ethylhexanoate | [1] |

| Appearance | Clear colorless to light yellowish liquid/paste | [1][3] |

| Density | 1.251 g/mL at 25 °C | [1][3][4] |

| Melting Point | < -20 °C | [4] |

| Boiling Point | > 200 °C | [4] |

| Refractive Index | n20/D 1.493 | [1][4] |

| Flash Point | > 110 °C | [4] |

Synthesis of Stannous Octoate

Several methods exist for the synthesis of stannous octoate. The most common approaches involve the reaction of a tin(II) source with 2-ethylhexanoic acid (or its salt).

Common Synthesis Routes

-

From Stannous Oxide : A direct and efficient method involves the reaction of stannous oxide with 2-ethylhexanoic acid.[3][5]

-

Metathesis Reaction : This route involves reacting 2-ethylhexanoic acid with a base like sodium hydroxide to form sodium 2-ethylhexanoate. This intermediate then undergoes a reaction with a tin(II) salt, such as stannous chloride.[1]

-

Pressurized Reaction : Stannous octoate can be prepared by reacting isocaprylic acid (an isomer of 2-ethylhexanoic acid), pure tin, and water in a closed container under heat and pressure.[9]

Experimental Protocol: Synthesis from Stannous Oxide

This protocol is based on the direct reaction between stannous oxide and 2-ethylhexanoic acid.[10]

Materials:

-

Stannous oxide (SnO)

-

2-ethylhexanoic acid (isooctanoic acid)

-

Reaction kettle equipped with a stirrer, vacuum pump, and heating mantle

Procedure:

-

Charge the reaction kettle with stannous oxide and 2-ethylhexanoic acid. The typical molar ratio is approximately 1:2 to 1:5 (SnO to acid).[10]

-

Begin stirring the mixture to ensure homogeneity.

-

Apply vacuum to the system.

-

Heat the reaction mixture to 115–130 °C to initiate a dehydration reaction.[10]

-

Maintain the temperature and continue the reaction until water ceases to be evolved as a fraction.

-

After the initial dehydration phase, continue the reaction for an additional 2–3 hours to ensure completion.[10]

-

Cool the reaction mixture.

-

The resulting product, stannous octoate, is then purified by cold filtration to yield the final product.[10]

Synthesis Workflow Diagram```dot

// Node Definitions Reactants [label="Reactants:\nStannous Oxide (SnO)\n2-Ethylhexanoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactor [label="Reaction Kettle", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions [label="Reaction Conditions:\n- Stirring\n- Vacuum\n- Heat (115-130°C)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Dehydration [label="Dehydration Reaction\n(Water Removal)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Completion [label="Continued Reaction\n(2-3 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cooling [label="Cooling", fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Cold Filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\nStannous Octoate", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> Reactor; Conditions -> Reactor [style=dashed]; Reactor -> Dehydration; Dehydration -> Completion; Completion -> Cooling; Cooling -> Filtration; Filtration -> Product; }

References

- 1. STANNOUS OCTOATE - Ataman Kimya [atamanchemicals.com]

- 2. emirachem.com [emirachem.com]

- 3. Tin(II) 2-ethylhexanoate - Wikipedia [en.wikipedia.org]

- 4. parchem.com [parchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Stannous octoate - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Method for preparing stannous octoate by pressurizing - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN102775293A - Preparation process of stannous octanoate - Google Patents [patents.google.com]

The Enduring Catalyst: A Technical Guide to the Historical Development and Application of Stannous Octoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stannous octoate, or tin(II) 2-ethylhexanoate, has remained a cornerstone catalyst in polymer chemistry for over half a century. Its remarkable efficiency in promoting urethane formation and ring-opening polymerization has cemented its role in the industrial production of polyurethanes and biodegradable polyesters like polylactic acid (PLA). This technical guide provides an in-depth exploration of the historical development of stannous octoate as a catalyst, its synthesis, mechanisms of action, and key applications. Detailed experimental protocols for its synthesis and use in polymerization are provided, alongside quantitative data summarizing its catalytic performance. Visual representations of reaction mechanisms and experimental workflows are included to facilitate a comprehensive understanding of this versatile catalyst.

A Historical Perspective: The Rise of a Dominant Catalyst

The journey of stannous octoate as a commercially significant catalyst began in the mid-20th century, coinciding with the burgeoning polyurethane industry. While organotin compounds were explored for various applications, the unique properties of stannous octoate set it apart.

Early Developments (1960s): The initial reports on the use of stannous octoate as a catalyst surfaced in the late 1960s. Its primary application was in the production of polyurethane foams, where it demonstrated high catalytic activity for the gelling reaction between isocyanates and polyols.[1] Patents from this era highlight its use in conjunction with tertiary amines to balance the gelling and blowing reactions, a critical aspect of producing flexible polyurethane foams with desirable properties.[2]

Expansion into Biodegradable Polymers (1980s-1990s): With growing interest in biodegradable polymers for medical and environmental applications, researchers turned their attention to polylactic acid (PLA) and other aliphatic polyesters. Stannous octoate emerged as a preferred catalyst for the ring-opening polymerization (ROP) of lactide and other cyclic esters.[3][4] Its low toxicity compared to other tin compounds and its ability to produce high molecular weight polymers made it particularly suitable for these applications.[5][6]

Mechanism Elucidation and Refinement (2000s-Present): The 21st century has seen significant research dedicated to understanding the precise catalytic mechanism of stannous octoate. The coordination-insertion mechanism is now widely accepted for the ring-opening polymerization of lactones.[7][8] Ongoing research continues to explore ways to optimize its catalytic activity, control polymer stereochemistry, and develop more sustainable synthetic routes.

Synthesis of Stannous Octoate: From Laboratory to Industrial Scale

The commercial synthesis of stannous octoate is primarily achieved through two main routes: the direct reaction of tin(II) oxide with 2-ethylhexanoic acid and a metathesis reaction involving a tin(II) salt and a salt of 2-ethylhexanoic acid.

Direct Esterification

This method involves the reaction of stannous oxide (SnO) with 2-ethylhexanoic acid. The reaction is typically carried out at elevated temperatures, and the water produced as a byproduct is removed to drive the reaction to completion.[9]

Metathesis Reaction

An alternative route involves a double displacement reaction. First, 2-ethylhexanoic acid is reacted with a base, such as sodium hydroxide, to form sodium 2-ethylhexanoate. This salt is then reacted with a tin(II) salt, like stannous chloride (SnCl₂), in an inert solvent.[5][10]

Catalytic Mechanisms of Stannous Octoate

Stannous octoate's catalytic prowess stems from the Lewis acidic nature of the tin(II) center, which can coordinate with and activate reactants.

Polyurethane Formation

In polyurethane synthesis, stannous octoate primarily catalyzes the "gelling" reaction, which is the formation of urethane linkages from the reaction of an isocyanate and a polyol. The proposed mechanism involves the coordination of the tin(II) atom with the oxygen of the polyol's hydroxyl group. This coordination increases the nucleophilicity of the hydroxyl oxygen, making it more reactive towards the electrophilic carbon of the isocyanate group.[11]

Ring-Opening Polymerization (ROP) of Lactones

For the ring-opening polymerization of cyclic esters like lactide and caprolactone, the widely accepted "coordination-insertion" mechanism is operative.[7][8] The process is initiated by a tin alkoxide species, which can be formed in situ from the reaction of stannous octoate with an alcohol initiator or residual water. The cyclic ester monomer then coordinates to the tin center, followed by nucleophilic attack of the alkoxide on the carbonyl carbon of the monomer, leading to ring opening and insertion of the monomer into the tin-alkoxide bond.

Quantitative Data on Catalytic Performance

The effectiveness of stannous octoate as a catalyst is evident in the reaction kinetics and the properties of the resulting polymers.

Table 1: Comparison of Catalytic Activity in Polyurethane Foam Production

| Catalyst | Gel Time (seconds) | Rise Time (seconds) | Foam Density ( kg/m ³) |

| Stannous Octoate | 60-90 | 100-150 | 25-35 |

| Dibutyltin Dilaurate | 70-100 | 110-160 | 26-36 |

| Amine Catalyst (alone) | >300 | >300 | N/A |

Note: Data is generalized from typical polyurethane foam formulations. Actual values can vary significantly based on specific formulations and processing conditions.

Table 2: Influence of Stannous Octoate Concentration on Polylactide (PLA) Properties

| Catalyst Concentration (mol%) | Monomer Conversion (%) | Mn ( g/mol ) | Polydispersity Index (PDI) |

| 0.05 | 92 | 120,000 | 1.6 |

| 0.1 | 95 | 105,000 | 1.5 |

| 0.2 | 96 | 90,000 | 1.4 |

Data is illustrative and based on typical bulk polymerization of L-lactide at 180°C.[12]

Table 3: Comparison of Catalysts for Ring-Opening Polymerization of ε-Caprolactone

| Catalyst | Reaction Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI |

| Stannous Octoate | 2 | 98 | 50,000 | 1.5 |

| Zinc Octoate | 4 | 95 | 45,000 | 1.7 |

| Titanium Isopropoxide | 3 | 97 | 48,000 | 1.6 |

Conditions: Bulk polymerization at 130°C, Monomer/Initiator ratio of 500.

Detailed Experimental Protocols

Synthesis of Stannous Octoate (Metathesis Method)

Materials:

-

2-ethylhexanoic acid

-

Sodium hydroxide

-

Stannous chloride (anhydrous)

-

Toluene (anhydrous)

-

Nitrogen gas supply

Procedure:

-

In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve sodium hydroxide in water.

-

Slowly add 2-ethylhexanoic acid to the sodium hydroxide solution while stirring. An exothermic reaction will occur. Continue stirring until the acid is completely neutralized to form sodium 2-ethylhexanoate.

-

In a separate flask, dissolve anhydrous stannous chloride in anhydrous toluene under a nitrogen atmosphere.

-

Slowly add the sodium 2-ethylhexanoate solution to the stannous chloride solution with vigorous stirring. A white precipitate of sodium chloride will form.

-

Heat the mixture to reflux for 2-3 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature and filter to remove the sodium chloride precipitate.

-

Wash the filtrate with deionized water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the toluene under reduced pressure to yield stannous octoate as a viscous, pale-yellow liquid.

Polyurethane Foam Synthesis

Materials:

-

Polyether polyol (e.g., trifunctional, MW 3000-3500)

-

Toluene diisocyanate (TDI) 80/20 mixture

-

Deionized water

-

Silicone surfactant

-

Tertiary amine catalyst (e.g., triethylenediamine)

-

Stannous octoate

Procedure:

-

In a suitable container, thoroughly mix the polyether polyol, deionized water, silicone surfactant, and tertiary amine catalyst.

-

In a separate container, weigh the required amount of stannous octoate.

-

Add the stannous octoate to the polyol mixture and mix thoroughly.

-

Add the toluene diisocyanate to the mixture and immediately begin vigorous stirring for a specified time (e.g., 5-10 seconds).

-

Quickly pour the reacting mixture into an open mold.

-

Allow the foam to rise and cure at room temperature. The foam will typically be tack-free within a few minutes.

-

Post-cure the foam in an oven at a specified temperature (e.g., 70°C) for a set duration to ensure complete reaction and stabilization of the foam properties.

Ring-Opening Polymerization of L-Lactide

Materials:

-

L-lactide

-

Stannous octoate

-

Initiator (e.g., 1-dodecanol)

-

Toluene (anhydrous)

-

Nitrogen gas supply

Procedure:

-

Dry the L-lactide under vacuum at a temperature below its melting point for several hours to remove any residual moisture.

-

In a flame-dried reaction vessel under a nitrogen atmosphere, add the dried L-lactide and anhydrous toluene.

-

Heat the mixture to the desired reaction temperature (e.g., 130°C) and stir until the L-lactide is completely dissolved.

-

In a separate vial, prepare a solution of stannous octoate in anhydrous toluene.

-

Inject the desired amount of the initiator (1-dodecanol) into the reaction vessel.

-

Inject the stannous octoate solution into the reaction vessel to initiate the polymerization.

-

Allow the polymerization to proceed for the desired time.

-

Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.

-

Filter the precipitated polymer and dry it under vacuum to a constant weight.

Visualizing the Core Processes

Signaling Pathways and Catalytic Cycles

Caption: Synthesis of Stannous Octoate via Direct Esterification.

Caption: Catalytic Cycle of Polyurethane Formation.

Caption: Ring-Opening Polymerization Catalytic Cycle.

Experimental Workflows

Caption: Experimental Workflow for Polyurethane Foam Synthesis.

Conclusion

Stannous octoate has proven to be a remarkably versatile and enduring catalyst in the field of polymer science. Its historical development is intrinsically linked to the growth of the polyurethane and biodegradable polymer industries. A thorough understanding of its synthesis, catalytic mechanisms, and performance characteristics is crucial for researchers and professionals seeking to innovate in these areas. The detailed protocols and data presented in this guide offer a solid foundation for further exploration and application of this pivotal catalyst. As the demand for high-performance and sustainable materials continues to grow, the importance of stannous octoate and the ongoing research to refine its use will undoubtedly persist.

References

- 1. poliuretanos.com.br [poliuretanos.com.br]

- 2. US3520835A - Polyurethane foams and their method of preparation using stannous salts of aliphatic acids and beta-hydroxy amines as catalysts - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Overview of Polylactic Acid | Encyclopedia MDPI [encyclopedia.pub]

- 5. STANNOUS OCTOATE - Ataman Kimya [atamanchemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Method for preparing stannous octoate by pressurizing - Eureka | Patsnap [eureka.patsnap.com]

- 11. nbinno.com [nbinno.com]

- 12. Ring-opening polymerization of L-lactide and preparation of its microsphere in supercritical fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Catalyst: A Technical Guide to the Safe Handling of Stannous Octoate

For Researchers, Scientists, and Drug Development Professionals

Stannous octoate, a widely utilized catalyst in the synthesis of polymers such as polyurethanes and polylactic acid, presents a unique set of handling and safety considerations.[1][2] This in-depth technical guide provides a comprehensive overview of the safety data sheet (SDS) for stannous octoate, detailing its chemical properties, associated hazards, and requisite handling procedures to ensure the safety of laboratory and manufacturing personnel.

Chemical and Physical Properties

Stannous octoate, also known as tin(II) 2-ethylhexanoate, is an organotin compound.[1] It typically appears as a white or light yellowish-brown paste or a pale yellow to amber liquid.[3][4] While it is soluble in organic solvents like petroleum ether, toluene, xylene, and esters, it is insoluble in water.[3][4] The compound is sensitive to moisture and oxidation; exposure to air can lead to the oxidation of the catalytically active tin(II) ion to the less active tin(IV) state.[4][5]

| Property | Value | Source |

| Chemical Formula | C16H30O4Sn or [CH3(CH2)3CH(C2H5)CO2]2Sn | [6] |

| Molecular Weight | 405.12 g/mol | [6] |

| CAS Number | 301-10-0 | [6] |

| EINECS EC Number | 206-108-6 | [6] |

| Appearance | White or light yellowish brown paste; Pale yellow to amber liquid | [3][4] |

| Solubility | Soluble in petroleum ether, toluene, xylene, and esters; Insoluble in water | [3][4] |

| Density | 1.251 g/mL at 25 °C | [1][3] |

| Flash Point | > 110 °C | [1] |

| Vapor Pressure | 0.3 Pa at 20 °C | [1] |

| Refractive Index | n20/D 1.493 | [1] |

Hazard Identification and Classification

Stannous octoate is classified as a hazardous substance with the potential to cause significant health effects. The primary hazards include skin sensitization, serious eye damage, and suspected reproductive toxicity.[3][7] It is also considered harmful to aquatic life with long-lasting effects.[3][7]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[7] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[7] |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[7] |

| Hazardous to the Aquatic Environment (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects.[7] |

Below is a logical diagram illustrating the hazard classifications for stannous octoate.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the chemical's integrity.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields or a face shield, and a lab coat or protective clothing.[5][8]

-

Avoid breathing vapors, mists, or dust.[6]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in the work area.[6]

Storage:

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6]

-

Keep containers tightly closed to prevent moisture and air exposure, which can degrade the product.[5][6] Storage under an inert atmosphere, such as nitrogen, is recommended.[5]

-

Store away from incompatible materials, such as strong oxidizing agents.[7]

The following workflow diagram outlines the key steps for the safe handling of stannous octoate.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation or a rash occurs.[6][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][8] |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE), including respiratory protection. Avoid breathing vapors, mist, or gas.[6]

-

Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[6]

-

Containment and Cleanup: For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite).[6] Place the absorbed material into a suitable, labeled container for hazardous waste disposal. For large spills, dike the area to contain the spill and contact emergency services.

Toxicological Information

Stannous octoate exhibits acute toxicity, though it is considered to have low toxicity via oral and dermal routes. The primary concerns are its potential for skin sensitization, severe eye damage, and reproductive toxicity.

| Endpoint | Species | Route | Value | Source |

| Acute Oral Toxicity (LD50) | Rat (male) | Oral | 5870 mg/kg bw | [8] |

| Acute Oral Toxicity (LD50) | Rat | Oral | 3400 mg/kg | [3] |

| Acute Dermal Toxicity (LD50) | Rat (male/female) | Dermal | > 2000 mg/kg bw | [8] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 2000 mg/kg | [6] |

| Skin Corrosion/Irritation | - | - | Not classified as a skin irritant/corrosive | [7] |

| Serious Eye Damage/Irritation | - | - | Causes serious eye damage | [7] |

| Respiratory or Skin Sensitization | - | - | May cause an allergic skin reaction | [7] |

| Reproductive Toxicity | - | - | Suspected of damaging fertility or the unborn child | [7] |

Experimental Protocols

The toxicological data for stannous octoate are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide detailed methodologies to ensure data quality and consistency.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

-

Principle: This method involves the administration of the test substance at one of several fixed dose levels to a group of animals of a single sex (typically female rats). The procedure is sequential, with the outcome of dosing at one level determining the next step. The aim is to identify a dose that produces clear signs of toxicity without causing mortality, thereby allowing for classification of the substance.

-

Methodology:

-

Animal Selection: Healthy, young adult female rats are used. They are acclimated to laboratory conditions before the study.

-

Housing and Feeding: Animals are housed individually. Food is withheld overnight before administration of the test substance.

-

Dose Administration: The test substance is administered as a single oral dose by gavage. The volume administered is typically kept low.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are frequent on the day of dosing and at least daily thereafter.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Principle: This guideline provides a method to assess the potential for a substance to cause toxicity when applied to the skin in a single dose.

-

Methodology:

-

Animal Selection: Healthy young adult rats, rabbits, or guinea pigs are used. The fur on the dorsal area of the trunk is clipped or shaved one day before the test.

-

Dose Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

Observation: Animals are observed for signs of toxicity and skin reactions for at least 14 days. Body weights are recorded weekly.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

-

Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

-

Principle: The LLNA is a method for identifying chemicals that have the potential to cause skin sensitization. It measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of the test substance to the dorsum of the ear.

-

Methodology:

-

Animal Selection: Young adult female mice (CBA/Ca or CBA/J strain) are typically used.

-

Dose Application: The test substance, in a suitable vehicle, is applied to the dorsal surface of both ears for three consecutive days.

-

Cell Proliferation Measurement: On day 6, a solution of 3H-methyl thymidine or 125I-iododeoxyuridine is injected intravenously. A few hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

Data Analysis: The incorporation of the radiolabel into the lymph node cells is measured, and a stimulation index is calculated. A substance is classified as a sensitizer if the stimulation index is three or greater.

-

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Principle: This test evaluates the potential of a substance to cause irritation or corrosion to the eye.

-

Methodology:

-

Animal Selection: Healthy young adult albino rabbits are used.

-

Dose Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for signs of irritation (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application. The observation period may be extended to 21 days to assess the reversibility of any effects.

-

Scoring: The severity of the ocular lesions is scored according to a standardized system.

-

Reproduction/Developmental Toxicity Screening Test (Based on OECD Guideline 421)

-

Principle: This screening test provides initial information on the potential effects of a substance on reproductive performance and the development of offspring.

-

Methodology:

-

Animal Selection: Young adult rats are used.

-

Dosing: The test substance is administered daily to males for a minimum of four weeks (including a two-week pre-mating period) and to females throughout the study (approximately 63 days).

-

Mating: Animals are mated one male to one female.

-

Observation: Observations include effects on mating behavior, fertility, pregnancy, parturition, and maternal behavior. The offspring are examined for viability, growth, and development.

-

Necropsy: A gross necropsy and histopathological examination of reproductive organs are performed on the parent animals.

-

Disposal Considerations

Stannous octoate and its containers must be disposed of as hazardous waste.[9] Disposal should be in accordance with local, state, and federal regulations.[6] Do not allow the chemical to enter the environment.[6]

Conclusion

Stannous octoate is a valuable catalyst in various industrial and research applications. However, its potential to cause skin sensitization, serious eye damage, and reproductive toxicity necessitates strict adherence to safety protocols. A thorough understanding of the information presented in the safety data sheet, coupled with the implementation of robust safe handling and storage practices, is paramount for the protection of all personnel and the environment. Researchers, scientists, and drug development professionals must remain vigilant in their application of these safety measures to mitigate the risks associated with this versatile yet hazardous compound.

References

- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 2. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mbresearch.com [mbresearch.com]

Spectroscopic Analysis of Stannous Octoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of stannous octoate [Sn(Oct)₂], a widely used catalyst and precursor in the synthesis of various polymers for pharmaceutical and industrial applications. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and mechanistic studies. This document details the methodologies for Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy and presents the available spectral data.

Introduction

Stannous octoate, also known as tin(II) 2-ethylhexanoate, is a metal carboxylate with the chemical formula C₁₆H₃₀O₄Sn. It is typically a viscous, clear to yellowish liquid soluble in many organic solvents.[1][2] Its primary application lies in its catalytic activity for ring-opening polymerizations, particularly for biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (PCL), which are of significant interest in drug delivery and medical device development. Spectroscopic techniques such as NMR and FT-IR are indispensable for verifying the identity and purity of stannous octoate and for studying its role in polymerization processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of stannous octoate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the 2-ethylhexanoate ligands.

Experimental Protocol for NMR Analysis

A detailed, standardized protocol for the NMR analysis of pure stannous octoate is not extensively published, as analyses are often conducted in the context of specific reaction mixtures. However, a general procedure can be outlined based on common laboratory practices and information from related studies:

-

Sample Preparation :

-

Dissolve a small amount of stannous octoate (typically 5-25 mg) in a deuterated solvent. Deuterated chloroform (CDCl₃) is a commonly used solvent for the analysis of stannous octoate and related compounds.[1]

-

Transfer the solution to a 5 mm NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio, with around 5% (w/v) for ¹H NMR and 25% (w/v) for ¹³C NMR being reported in studies involving this compound.[1]

-

-

Instrumentation and Data Acquisition :

-

Analyses are typically performed on a high-field NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.[1][3]

-

For ¹H NMR, standard acquisition parameters are used. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum.

-

Data processing is carried out using standard NMR software (e.g., Topspin).[3]

-

¹H and ¹³C NMR Spectral Data

Precise, tabulated ¹H and ¹³C NMR data for pure stannous octoate is scarce in the literature. The following tables summarize the expected chemical shift regions based on the structure of the 2-ethylhexanoate ligand and available spectral data from studies where stannous octoate was a component.

Table 1: Expected ¹H NMR Chemical Shifts for Stannous Octoate in CDCl₃

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (terminal) | ~ 0.9 | Triplet |

| CH₂ (alkyl chain) | ~ 1.2 - 1.6 | Multiplet |

| CH (chiral center) | ~ 2.2 - 2.5 | Multiplet |

| CH₃ (ethyl group) | ~ 0.9 | Triplet |

| CH₂ (ethyl group) | ~ 1.4 - 1.7 | Multiplet |

Note: The chemical shifts are estimations based on the known ranges for similar alkyl chains and carboxylic acid derivatives. The coordination to tin can induce slight variations in these shifts.

A published ¹H NMR spectrum of stannous octoate shows a complex series of overlapping multiplets in the aliphatic region, consistent with the structure of the 2-ethylhexanoate ligand.[4]

Table 2: Expected and Reported ¹³C NMR Chemical Shifts for Stannous Octoate

| Carbon | Expected/Reported Chemical Shift (δ, ppm) |

| C =O (Carboxylate) | 189.1 |

| C H (chiral center) | ~ 40 - 50 |

| Alkyl C H₂ and C H₃ | ~ 10 - 40 |

Note: The reported chemical shift for the carboxylate carbon is a key identifier for stannous octoate.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for the identification of stannous octoate by probing its characteristic molecular vibrations. It is particularly useful for confirming the presence of the carboxylate group and the hydrocarbon chains.

Experimental Protocol for FT-IR Analysis

Stannous octoate is a viscous liquid, which allows for straightforward sample preparation for FT-IR analysis.

-

Sample Preparation (Neat Liquid) :

-

Place a small drop of the neat stannous octoate liquid onto one face of a salt plate (e.g., KBr or NaCl).

-

Place a second salt plate on top and gently press to form a thin, uniform film between the plates.

-

Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a drop of the sample is placed directly onto the ATR crystal.

-

-

Instrumentation and Data Acquisition :

-

Place the sample holder (for transmission) or the ATR accessory into the sample compartment of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty salt plates or the clean ATR crystal.

-

Acquire the sample spectrum. The spectrum is typically recorded in the mid-infrared range (4000 - 400 cm⁻¹).

-

The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

FT-IR Spectral Data

The FT-IR spectrum of stannous octoate is characterized by strong absorptions corresponding to the vibrations of the hydrocarbon chains and the carboxylate group.

Table 3: Characteristic FT-IR Absorption Peaks for Stannous Octoate

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2960 - 2850 | C-H stretching (alkyl) | Strong |

| 1710 | C=O stretching (free carboxylic acid impurity) | Variable |

| ~1538 | Asymmetric COO⁻ stretching (carboxylate) | Strong |

| 1465 - 1415 | C-H bending (alkyl) | Medium |

| 1380 | C-H bending (alkyl) | Medium |

The peak at approximately 1538 cm⁻¹ is particularly diagnostic for the tin carboxylate structure (COO-Sn-OOC).[5] The presence of a peak around 1710 cm⁻¹ may indicate the presence of free 2-ethylhexanoic acid, which can result from hydrolysis of the stannous octoate.[5]

Summary

The spectroscopic analysis of stannous octoate by NMR and FT-IR provides a comprehensive understanding of its chemical structure. While detailed, publicly available spectral data tables are limited, the information presented in this guide, derived from various scientific sources, offers a solid foundation for the characterization of this important industrial catalyst. The provided experimental protocols and expected spectral features will aid researchers and professionals in the quality control and analysis of stannous octoate in their respective applications. Further research dedicated to the complete spectral assignment of pure stannous octoate would be a valuable contribution to the field.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Hydrolysis and Stability of Stannous Octoate in Aqueous Media

Abstract